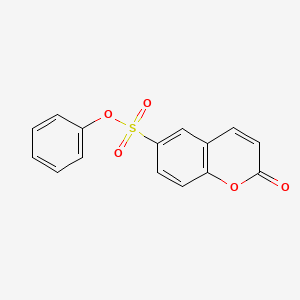

phenyl 2-oxo-2H-chromene-6-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

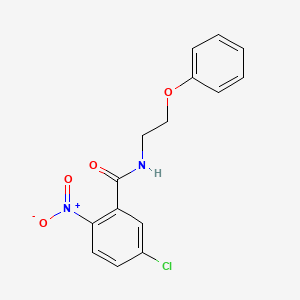

Phenyl 2-oxo-2H-chromene-6-sulfonate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from Tonka beans and are widely found in green plants, fungi, and bacteria

Safety and Hazards

The specific safety and hazard information for phenyl 2-oxo-2H-chromene-6-sulfonate is not provided in the retrieved papers. For safety and handling information, it would be best to refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Direcciones Futuras

The future directions in the research of 2H-chromenes, including phenyl 2-oxo-2H-chromene-6-sulfonate, could involve the development of more efficient and greener synthetic procedures . There is also potential for further exploration of their biological properties, given their wide presence in natural products and pharmaceutical agents .

Mecanismo De Acción

Target of Action

Phenyl 2-oxo-2H-chromene-6-sulfonate primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates genes involved in lipid and glucose metabolism .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing the breakdown of complex carbohydrates and thus lowering blood sugar levels . Additionally, it shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .

Biochemical Pathways

The inhibition of α-amylase and α-glycosidase alters the carbohydrate metabolism pathway, slowing down the conversion of complex carbohydrates into simple sugars and reducing glucose absorption. This leads to a decrease in postprandial blood glucose levels . The activation of PPAR-γ influences lipid and glucose metabolism pathways, improving insulin sensitivity and glucose homeostasis .

Pharmacokinetics

The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be absorbed well in the body, distributed to the site of action, and exert its therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in blood glucose levels due to reduced carbohydrate digestion and improved insulin sensitivity . This can potentially help manage blood glucose levels in diabetic patients.

Métodos De Preparación

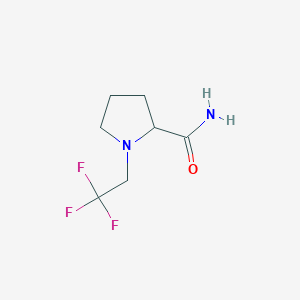

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 2-oxo-2H-chromene-6-sulfonate typically involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . This is followed by the reaction with various sodium azides to form the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of green solvents and catalysts is encouraged to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Phenyl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Phenyl 2-oxo-2H-chromene-6-sulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory, anti-microbial, and anti-cancer properties.

Industry: Utilized in the production of dyes, perfumes, and fabric conditioners.

Comparación Con Compuestos Similares

Phenyl 2-oxo-2H-chromene-6-sulfonate can be compared with other coumarin derivatives, such as:

Warfarin: An anticoagulant used in medicine.

Dicoumarol: Another anticoagulant with similar properties to warfarin.

Coumarin-3-carboxamide analogues: Investigated for their potential as pancreatic lipase inhibitors.

Uniqueness: this compound is unique due to its sulfonate group, which imparts distinct chemical and biological properties compared to other coumarin derivatives .

Propiedades

IUPAC Name |

phenyl 2-oxochromene-6-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5S/c16-15-9-6-11-10-13(7-8-14(11)19-15)21(17,18)20-12-4-2-1-3-5-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWXBMMTQFFSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-{5-[(benzylcarbamoyl)amino]-2,6-dimethylpyridin-3-yl}urea](/img/structure/B6431918.png)

![6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6431923.png)

![2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6431936.png)